Ethopropazine hydrochloride

Catalog No.
S527533
CAS No.
1094-08-2
M.F
C19H25ClN2S
M. Wt
348.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethopropazine hydrochloride

CAS Number

1094-08-2

Product Name

Ethopropazine hydrochloride

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C19H25ClN2S

Molecular Weight

348.9 g/mol

InChI

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H

InChI Key

VXPCQISYVPFYRK-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Solubility

5.24e-03 g/L

Synonyms

ethopropazine, ethopropazine hydrochloride, Lysivane, Parsidol, Parsitan, profenamine, profenamine hydrochloride

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Isomeric SMILES

CC[NH+](CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.[Cl-]

Description

The exact mass of the compound Ethopropazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757029. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anticholinergic and Antiadrenergic Effects:

Ethopropazine hydrochloride possesses both anticholinergic and antiadrenergic properties. This means it can block the actions of acetylcholine and adrenaline, two important neurotransmitters in the nervous system. Researchers are interested in these properties for their potential use in treating disorders related to these neurotransmitter systems [].

For instance, studies suggest Ethopropazine hydrochloride might be beneficial in managing Parkinson's disease, a condition characterized by the degeneration of dopamine-producing neurons in the brain. By blocking acetylcholine, which has inhibitory effects on dopamine, Ethopropazine hydrochloride could theoretically improve dopamine activity and alleviate Parkinson's symptoms [].

Antihistamine Activity:

Ethopropazine hydrochloride also exhibits antihistamine properties. Histamine is another signaling molecule involved in allergic reactions. By blocking histamine receptors, Ethopropazine hydrochloride might help manage symptoms like allergic rhinitis (hay fever) and urticaria (hives) [].

Drug Discovery and High-Throughput Screening:

Ethopropazine hydrochloride is listed in the Library of Pharmacologically Active Compounds (LOPAC 1280) []. This collection serves as a valuable resource for researchers in drug discovery and high-throughput screening applications. These techniques involve testing a large number of compounds rapidly to identify potential drug candidates for various diseases [].

Ethopropazine hydrochloride, also known as profenamine, is a phenothiazine derivative primarily utilized as an antidyskinetic agent in the treatment of Parkinsonism. This compound exhibits anticholinergic properties, helping to alleviate drug-induced extrapyramidal symptoms, such as rigidity and akinesia. Although it has been effective in managing these symptoms, it is noted that ethopropazine does not provide relief for tardive dyskinesia, a condition characterized by involuntary movements often induced by long-term use of antipsychotic medications .

  • Ethopropazine hydrochloride was investigated for its potential to act as an anticholinergic and antiparkinsonian agent []. This suggests it may interact with acetylcholine receptors in the nervous system, but the exact mechanism is not fully understood [].
  • Due to its anticholinergic properties, ethopropazine hydrochloride can cause side effects such as dry mouth, constipation, blurred vision, and urinary retention [].
  • Toxicity data is not readily available in public sources.
Typical of phenothiazine derivatives. The compound's structure allows it to participate in alkylation and substitution reactions. A notable reaction involves the alkylation of phenothiazine with 1-diethylamino-2-chloropropane in the presence of sodium amide, resulting in the formation of ethopropazine . This reaction highlights the compound's ability to form stable nitrogen-containing heterocycles.

Ethopropazine functions primarily as an antagonist to muscarinic acetylcholine receptors, which play a significant role in mediating neurotransmission in the central nervous system. Its anticholinergic activity is beneficial in reducing symptoms associated with Parkinson's disease and other movement disorders. Additionally, it exhibits antihistaminic and antiadrenergic actions, contributing to its therapeutic effects . The compound has shown selective inhibition of butyrylcholinesterase, which may further enhance its utility in treating conditions linked to cholinergic overactivity .

The synthesis of ethopropazine hydrochloride typically involves the following steps:

  • Alkylation Reaction: The alkylation of phenothiazine with 1-diethylamino-2-chloropropane is carried out under basic conditions using sodium amide.
  • Formation of Hydrochloride Salt: The resulting base can be converted into its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

This method is efficient for producing high yields of ethopropazine hydrochloride suitable for medical use.

Ethopropazine hydrochloride is primarily used in clinical settings for:

  • Symptomatic Treatment of Parkinsonism: It alleviates extrapyramidal symptoms caused by other medications.
  • Management of Drug-Induced Extrapyramidal Reactions: Particularly useful in patients undergoing treatment with antipsychotic drugs .
  • Research: Investigated for its potential effects on cholinesterase activity and its role in understanding cholinergic signaling pathways .

Several compounds share structural or functional similarities with ethopropazine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseKey Differences
ProfenaminePhenothiazineAntiparkinsonianEthopropazine is a specific formulation of profenamine; both have similar uses.
BenztropineTropane derivativeAntiparkinsonianMore potent anticholinergic effects; used primarily for Parkinson's disease.
BiperidenPiperidine derivativeAntiparkinsonianHas a broader spectrum of action on dopamine receptors; less sedative effect.
TrihexyphenidylSynthetic anticholinergicAntiparkinsonianPrimarily used for Parkinson's disease; has a different chemical structure but similar action.

Ethopropazine's unique profile lies in its specific receptor interactions and efficacy against drug-induced movement disorders, distinguishing it from other compounds within the same therapeutic class.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

348.1426977 g/mol

Monoisotopic Mass

348.1426977 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

166-168
64.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O00T1I1VRN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Profenamine is indicated in the symptomatic treatment of drug-induced extrapyramidal reactions and of the manifestations (rigidity, akinesia, sialorrhea, oculogyric crisis, tremor, etc.) of Parkinson's disease of encephalitic, arteriosclerotic or idiopathic origin. It is also used to control severe reactions to certain medicines such as reserpine.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

Profenamine's anti-Parkinson action can be attributed to its anticholinergic properties. Profenamine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Profenamine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

42957-54-0
1094-08-2

Absorption Distribution and Excretion

Well-absorbed from the gastrointestinal tract.

Wikipedia

Profenamine

Biological Half Life

1 to 2 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: MITCHELL RG. Ethopropazine hydrochloride in treatment of cerebral palsy. Br
2: Masti SP, Seetharamappa J, Melwanki MB. Extractive spectrophotometric
3: Tvarijonaviciute A, Ceron JJ, Tecles F. Acetylcholinesterase and
4: Bahar FG, Imai T. Aspirin hydrolysis in human and experimental animal plasma
5: Kumagai H, Suemori H, Uesugi M, Nakatsuji N, Kawase E. Identification of small
6: Naik RS, Liu W, Saxena A. Development and validation of a simple assay for the
7: Sinko G, Kovarik Z, Reiner E, Simeon-Rudolf V, Stojan J. Mechanism of
8: Komloova M, Musilek K, Horova A, Holas O, Dohnal V, Gunn-Moore F, Kuca K.
9: Musilek K, Komloova M, Holas O, Hrabinova M, Pohanka M, Dohnal V, Nachon F,
10: Kiselyuk A, Farber-Katz S, Cohen T, Lee SH, Geron I, Azimi B, Heynen-Genel S,
11: Liao WS, Lin CH, Chen CY, Kuo CM, Liu YC, Wu JC, Lin CE. Enantioseparation of
12: Persyn JT, McDonough JA, Nino JA, Dixon H, Boland EJ. Mucosal delivery of
13: Reiner E, Bosak A, Simeon-Rudolf V. Activity of cholinesterases in human
14: Golicnik M, Sinko G, Simeon-Rudolf V, Grubic Z, Stojan J. Kinetic model of
15: Prabhu S, Brocks DR, Betageri GV. Enhancement of dissolution of ethopropazine
16: Maboudian-Esfahani M, Brocks DR. Pharmacokinetics of ethopropazine in the rat
17: Eyer F, Eyer P. Enzyme-based assay for quantification of paraoxon in blood of
18: Maboudian-Esfahani M, Brocks DR. High-performance liquid chromatographic
19: LINDENBAUM AL. [ON THE EFFECT OF AMINAZIN AND PARSIDOL ON THE COORDINATION OF
20: SOBUE I, IVES ER. Parsidol in the treatment of Parkinson's syndrome. Bull Los

Explore Compound Types